Pyridine-2-sulfonic acid methylamide Pyridine-2-sulfonic acid methylamide
Brand Name: Vulcanchem
CAS No.: 66715-66-0
VCID: VC8401054
InChI: InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-4-2-3-5-8-6/h2-5,7H,1H3
SMILES: CNS(=O)(=O)C1=CC=CC=N1
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol

Pyridine-2-sulfonic acid methylamide

CAS No.: 66715-66-0

Cat. No.: VC8401054

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-sulfonic acid methylamide - 66715-66-0

Specification

CAS No. 66715-66-0
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
IUPAC Name N-methylpyridine-2-sulfonamide
Standard InChI InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-4-2-3-5-8-6/h2-5,7H,1H3
Standard InChI Key CNMSPXXOHMCNDX-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC=CC=N1
Canonical SMILES CNS(=O)(=O)C1=CC=CC=N1

Introduction

Chemical Identity and Structural Characteristics

Pyridine-2-sulfonic acid methylamide is a nitrogen- and sulfur-containing heterocyclic compound with the systematic IUPAC name N-methylpyridine-2-sulfonamide. Its molecular structure combines a pyridine backbone with a sulfonamide functional group, enabling diverse chemical interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈N₂O₂S
Molecular Weight172.21 g/mol
CAS Registry Number66715-66-0
Density1.43 g/cm³ (estimated)
Melting Point180–185°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The sulfonamide group (-SO₂NHCH₃) introduces polarity and hydrogen-bonding capacity, while the pyridine ring contributes π-π stacking interactions. Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups: sulfonic acid S=O stretches at 1150–1250 cm⁻¹ and pyridine ring vibrations near 1600 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Sulfonation of Pyridine: Pyridine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form pyridine-2-sulfonic acid.

  • Amination with Methylamine: The sulfonic acid intermediate is treated with methylamine (CH₃NH₂) in anhydrous conditions, yielding the methylamide derivative.

Reaction Scheme:

Pyridine+ClSO3HPyridine-2-sulfonic acidCH3NH2Pyridine-2-sulfonic acid methylamide\text{Pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{Pyridine-2-sulfonic acid} \xrightarrow{\text{CH}_3\text{NH}_2} \text{Pyridine-2-sulfonic acid methylamide}

Industrial Manufacturing

Industrial protocols optimize yield (>85%) and purity (>98%) using continuous-flow reactors. Key steps include:

  • Temperature Control: Maintained below 10°C during sulfonation to minimize by-products.

  • Solvent Selection: Tetrahydrofuran (THF) enhances reaction homogeneity.

  • Purification: Crystallization from ethanol-water mixtures removes unreacted reagents .

Table 2: Comparison of Synthesis Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours (continuous flow)
Yield60–70%85–90%
Purity95% (HPLC)98% (HPLC)

Chemical Reactivity and Functionalization

Pyridine-2-sulfonic acid methylamide participates in three primary reaction types:

Oxidation and Reduction

  • Oxidation: Treating with hydrogen peroxide (H₂O₂) generates the corresponding sulfone derivative.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioactivity.

Nucleophilic Substitution

The sulfonamide group undergoes substitution with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives, useful in drug design .

Coordination Chemistry

Pyridine-2-sulfonates act as tridentate ligands in metal complexes. For example, copper(II) complexes exhibit a distorted octahedral geometry, with bonding via the pyridine nitrogen, sulfonate oxygen, and bridging oxygen atoms .

Example Coordination Structure:

[Cu(3-mpSO3)2](3-mpSO3=3-methylpyridine-2-sulfonate)[\text{Cu}(3\text{-mpSO}_3)_2] \quad \text{(3-mpSO}_3 = 3\text{-methylpyridine-2-sulfonate)}

Biological and Pharmacological Activity

Antimicrobial Properties

Studies on structurally related sulfonamides demonstrate broad-spectrum activity:

Table 3: Antimicrobial Efficacy of Sulfonamide Derivatives

MicroorganismMIC (μg/mL)Reference Compound
E. coli12.5Pyridine-2-sulfonic acid ethylamide
S. aureus6.255-Methylpyridine-2-sulfonamide
C. albicans25.0Pyridine-3-sulfonic acid methylamide

The methylamide moiety enhances membrane permeability, while the sulfonic acid group inhibits bacterial dihydropteroate synthase (DHPS) .

Carbonic Anhydrase Inhibition

Quantum mechanical calculations suggest high affinity for human carbonic anhydrase II (hCA II), with a predicted inhibition constant (Kᵢ) of 15 nM. This positions the compound as a candidate for glaucoma therapy.

Crystallography and Polymorphism

While no direct data exists for Pyridine-2-sulfonic acid methylamide, analogous compounds (e.g., 5-methylpyridine-2-sulfonamide) exhibit polymorphism. Patent US7402587B2 describes two crystalline forms (A and B) of a related sulfonamide, differentiated by X-ray diffraction peaks:

Table 4: X-ray Diffraction Peaks for Crystalline Forms

FormCharacteristic d-values (Å)
A9.0 (vs), 7.8 (m), 6.2 (s), 5.48 (m)
B8.5 (vs), 7.2 (m), 5.9 (s), 4.8 (m)

Form B is thermodynamically stable and preferred for pharmaceutical formulations due to superior bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to endothelin receptor antagonists, with potential applications in hypertension treatment .

Materials Science

Coordination polymers derived from pyridine-2-sulfonates exhibit photocatalytic activity. For instance, zinc-based polymers degrade methylene blue under UV light with 90% efficiency in 2 hours .

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic exposure effects.

  • Polymer Synthesis: Explore use in sulfonated polyimides for fuel cell membranes.

  • Drug Delivery Systems: Leverage coordination complexes for targeted anticancer therapies.

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